molecular formula C10H22N2O2 B3350562 1,4-Piperazinedipropanol CAS No. 28765-60-8

1,4-Piperazinedipropanol

Cat. No.: B3350562
CAS No.: 28765-60-8
M. Wt: 202.29 g/mol
InChI Key: QGTJMDUCAZVEHU-UHFFFAOYSA-N
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Description

1,4-Piperazinedipropanol is a chemical compound with the molecular formula C10H22N2O2. It is a derivative of piperazine, featuring two hydroxyl groups attached to the propyl chains at the 1 and 4 positions of the piperazine ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Piperazinedipropanol can be synthesized through several methods. One common approach involves the reaction of piperazine with 3-chloropropanol under basic conditions. The reaction typically proceeds as follows:

    Reactants: Piperazine and 3-chloropropanol

    Conditions: Basic medium (e.g., sodium hydroxide) and solvent (e.g., ethanol)

    Procedure: Piperazine is dissolved in ethanol, and 3-chloropropanol is added dropwise. The mixture is stirred at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimize by-products. The use of catalysts and advanced purification techniques, such as distillation and chromatography, further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Piperazinedipropanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form piperazine derivatives with reduced hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of halogenated or alkylated piperazine derivatives.

Scientific Research Applications

1,4-Piperazinedipropanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,4-Piperazinedipropanol involves its interaction with specific molecular targets. The hydroxyl groups on the propyl chains allow for hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1,4-Piperazinedipropanol can be compared with other piperazine derivatives, such as:

    Piperazine-1,4-diol: Similar in structure but with hydroxyl groups directly attached to the piperazine ring.

    1,4-Bis(3-aminopropyl)piperazine: Features amino groups instead of hydroxyl groups on the propyl chains.

    1,4-Dimethylpiperazine: Contains methyl groups instead of hydroxyl groups.

Uniqueness

This compound is unique due to the presence of hydroxyl groups on the propyl chains, which confer specific chemical reactivity and potential biological activity. This structural feature distinguishes it from other piperazine derivatives and makes it valuable for various applications.

Properties

IUPAC Name

3-[4-(3-hydroxypropyl)piperazin-1-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h13-14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTJMDUCAZVEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCO)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293980
Record name 1,4-Piperazinedipropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28765-60-8
Record name 1,4-Piperazinedipropanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Piperazinedipropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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